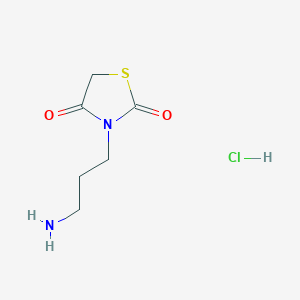

3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride

Vue d'ensemble

Description

3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride is a heterocyclic organic compound. It is a derivative of thiazolidinediones, which are five-membered, heterocyclic compounds that possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .

Synthesis Analysis

Thiazolidinediones, including this compound, can be synthesized using deep eutectic solvents that act as both solvents and catalysts . The synthesis of thiazolidinedione derivatives has been performed via Knoevenagel condensation . The yield of synthesized thiazolidinediones can range from 21.49% to 90.90% .Molecular Structure Analysis

The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules . The thiazole ring contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .Chemical Reactions Analysis

Thiazolidinediones, including this compound, have been used in the synthesis of valuable organic combinations . They have been used in probe design and have been synthesized using various agents with respect to yield, purity, selectivity, and pharmacokinetic activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can vary depending on the specific synthesis process and conditions . For example, the compound can appear as a yellow or white solid with varying melting points .Applications De Recherche Scientifique

Synthesis of Bioactive Heteroaryl Thiazolidine-2,4-Diones

A study by Ibrahim, Abdel-Megid, and El-Gohary (2011) explored the synthesis of bioactive heteroaryl thiazolidine-2,4-diones. They developed a compound that demonstrated antimicrobial activities against various microorganisms, such as Staphylococcus aureus, Proteus vulgaris, and Candida albicans, showcasing its potential in medical chemistry (Ibrahim, Abdel-Megid, & El-Gohary, 2011).

Development of Novel Thiazolidine-2,4-Dione Derivatives

Holota, Yushyn, Gzella, and Lesyk (2022) reported the synthesis of novel thiazolidine-2,4-dione derivatives using a cost-effective approach. The structural characterization of these derivatives offers valuable insights for the development of potential drug-like small molecules in medicinal chemistry (Holota et al., 2022).

Antimicrobial Activity of Thiazolidine-2,4-dione Derivatives

Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, and Albericio (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives. These compounds exhibited notable antimicrobial and antifungal activities against various bacteria and fungal isolates, such as Escherichia coli, Pseudomonas aeruginosa, and Candida albicans (Alhameed et al., 2019).

Dual Inhibitor of Signaling Pathways in Cancer Research

Li, Wu, Zheng, Liu, Guo, Liu, Eblen, Grant, and Zhang (2010) identified a thiazolidine-2,4-dione derivative as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways. This compound showed potential as a lead compound in developing new anticancer agents (Li et al., 2010).

Novel Route for Synthesis of Thiozolidine-2,4-Dione Derivatives

Vellalacheruvu, Leela, and Ravindranath (2017) discussed the synthesis of thiozolidine-2,4-dione derivatives, highlighting their pharmacological significance in various conditions like diabetes, cancer, and microbial infections. They proposed a novel synthesis route, emphasizing the versatility of thiozolidine-2,4-dione in medicinal chemistry (Vellalacheruvu, Leela, & Ravindranath, 2017).

Mécanisme D'action

- The TZD moiety binds to PPAR-γ, leading to the activation of target genes involved in insulin sensitivity and glucose homeostasis .

- Their antioxidant action involves scavenging reactive oxygen species (ROS), protecting cells from oxidative damage .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Orientations Futures

Thiazolidinediones, including 3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride, have generated special interest due to their wide range of biological activities and their potential in the development of new drug candidates . Future research may focus on improving their activity and developing multifunctional drugs .

Analyse Biochimique

Biochemical Properties

3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride plays a crucial role in several biochemical reactions. It interacts with enzymes such as peroxisome proliferator-activated receptor gamma (PPAR-γ) and cytoplasmic Mur ligases . The interaction with PPAR-γ is particularly significant as it improves insulin resistance, thereby exhibiting hypoglycemic activity . Additionally, this compound scavenges reactive oxygen species, contributing to its antioxidant properties . These interactions highlight the compound’s potential in therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the activation of PPAR-γ by this compound leads to increased transcription of genes involved in glucose and lipid metabolism . This results in enhanced insulin sensitivity and reduced levels of circulating free fatty acids . The compound also exhibits anti-inflammatory effects by decreasing the transcription of pro-inflammatory genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the PPAR-γ receptor, forming a heterodimer with the retinoid X receptor (RXR) . This complex then binds to specific DNA sequences, leading to the upregulation or downregulation of target genes . The compound also inhibits cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis, thereby exhibiting antimicrobial activity . Additionally, the scavenging of reactive oxygen species by this compound contributes to its antioxidant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can degrade under certain conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained improvements in insulin sensitivity and reductions in inflammation . The stability and degradation of the compound need to be carefully monitored to ensure consistent results in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively improves insulin sensitivity and reduces inflammation without significant adverse effects . At higher doses, toxic effects such as weight gain, edema, and potential liver toxicity have been observed . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as PPAR-γ and cytoplasmic Mur ligases, influencing metabolic flux and metabolite levels . The activation of PPAR-γ by the compound leads to increased synthesis of proteins involved in glucose and lipid metabolism . This results in reduced levels of triglycerides and circulating free fatty acids, contributing to its hypoglycemic and lipid-lowering effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and accumulates in tissues where it exerts its biological effects . The localization and accumulation of this compound are crucial for its therapeutic efficacy and need to be considered in experimental designs .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and therapeutic potential .

Propriétés

IUPAC Name |

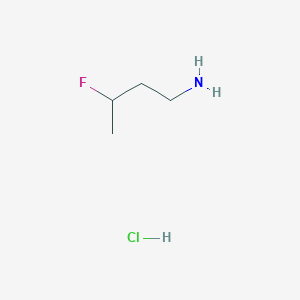

3-(3-aminopropyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S.ClH/c7-2-1-3-8-5(9)4-11-6(8)10;/h1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQMQWOIKYIMCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Racemic-(1S,3S,4R,6S)-2-Tert-Butyl 3-Ethyl 6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B1380446.png)

![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile](/img/structure/B1380452.png)